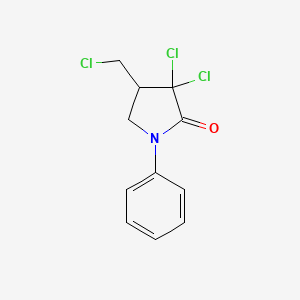
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrrolidinones, which are characterized by a five-membered lactam ring
Preparation Methods
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrochloric acid and o-chloroaniline, followed by a condensation reaction with formaldehyde. This process can be carried out in a microchannel reactor, which allows for continuous production and improved efficiency . The reaction conditions, such as temperature, pressure, and catalyst type, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include hydrochloric acid, formaldehyde, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
3,3-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
4,4’-Diaminodiphenylmethane: An important additive in the preparation of polyurethane and thermosets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61213-21-6 |
|---|---|
Molecular Formula |
C11H10Cl3NO |
Molecular Weight |
278.6 g/mol |
IUPAC Name |
3,3-dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl3NO/c12-6-8-7-15(10(16)11(8,13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
FCNLUFGIFVQAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















